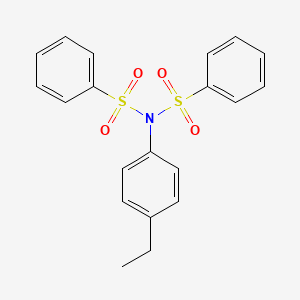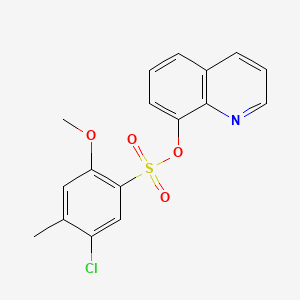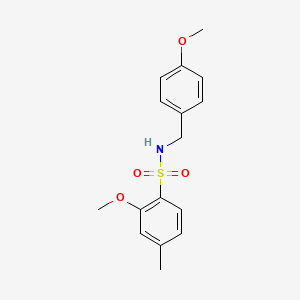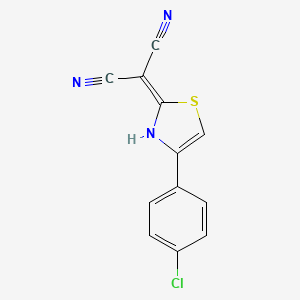
5-(Methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylic acid is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-bromopyridine with thiophene-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 5-(Methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of sulfur and nitrogen atoms in its structure allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Methylsulfanyl)-2-thiophenecarboxylic acid: Lacks the pyridine ring, which may affect its chemical properties and applications.
3-(3-Pyridinyl)-2-thiophenecarboxylic acid: Lacks the methylsulfanyl group, which may influence its reactivity and biological activity.
5-(Methylsulfanyl)-3-(2-pyridinyl)-2-thiophenecarboxylic acid: Similar structure but with a different position of the pyridine ring, leading to variations in its chemical behavior.
Uniqueness
5-(Methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylic acid is unique due to the combination of the methylsulfanyl group, pyridine ring, and thiophene carboxylic acid moiety
Eigenschaften
Molekularformel |
C11H9NO2S2 |
|---|---|
Molekulargewicht |
251.3 g/mol |
IUPAC-Name |
5-methylsulfanyl-3-pyridin-3-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO2S2/c1-15-9-5-8(10(16-9)11(13)14)7-3-2-4-12-6-7/h2-6H,1H3,(H,13,14) |
InChI-Schlüssel |
YBJLFBTWMKHGJY-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=C(S1)C(=O)O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-Benzofuran-2-yl)-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371906.png)
![3-(1-Azepanylmethyl)-6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371913.png)

![2-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13371932.png)
![2-{2-[(3,4-Difluorobenzoyl)amino]ethoxy}ethyl 3,4-difluorobenzoate](/img/structure/B13371943.png)

![2-(2-hydroxyethyl)-3-[2-(3-methoxyphenyl)-1H-indol-3-yl]-1-isoindolinone](/img/structure/B13371962.png)
![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371973.png)

![N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B13371992.png)
![6-(5-Bromo-3-pyridinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371996.png)

![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372016.png)
![N-cyclohexyl-N'-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B13372024.png)
